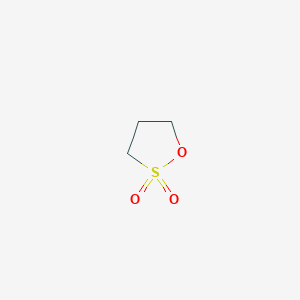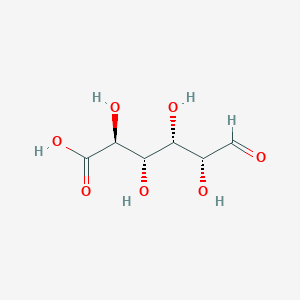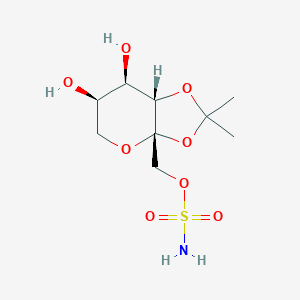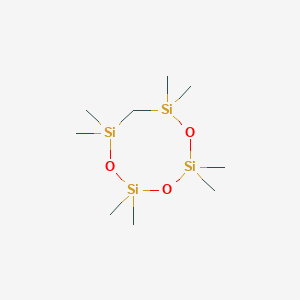
2,2,4,4,6,6,8,8-Octamethyl-1,3,5,2,4,6,8-trioxatetrasilocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,6,6,8,8-Octamethyl-1,3,5,2,4,6,8-trioxatetrasilocane, commonly known as OTS, is a cyclic siloxane compound that has gained attention in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
OTS has been widely used in scientific research due to its ability to form self-assembled monolayers (SAMs) on various surfaces. These SAMs have unique physical and chemical properties that make them useful in a variety of applications, including microelectronics, biosensors, and surface modification.
Mécanisme D'action
OTS forms a monolayer on a surface through a process called chemisorption. The siloxane groups in OTS react with the surface to form strong covalent bonds, resulting in a stable and uniform monolayer. The resulting SAM has a hydrophobic surface that repels water and other polar molecules, making it useful in applications such as water-repellent coatings.
Effets Biochimiques Et Physiologiques
OTS has not been extensively studied for its biochemical and physiological effects, but it has been shown to be non-toxic and biocompatible. This makes it a potentially useful material for biomedical applications such as drug delivery and tissue engineering.
Avantages Et Limitations Des Expériences En Laboratoire
OTS has several advantages for lab experiments, including its ability to form uniform and stable SAMs, its hydrophobic surface properties, and its biocompatibility. However, its limitations include its high cost and the difficulty of synthesizing and handling the compound.
Orientations Futures
Future research on OTS could focus on developing new synthesis methods to reduce costs and improve scalability, as well as exploring new applications for the compound in fields such as biomedicine and environmental science. Additionally, research could investigate the potential of OTS-based SAMs for use in energy storage and conversion devices, such as solar cells and batteries.
Conclusion
OTS is a unique and versatile compound that has potential applications in a variety of scientific fields. Its ability to form self-assembled monolayers on surfaces has led to its use in microelectronics, biosensors, and surface modification. Further research is needed to fully understand the compound's properties and potential applications, but its biocompatibility and stability make it a promising material for future research.
Méthodes De Synthèse
OTS can be synthesized through the reaction of tetraethylorthosilicate with dimethyl carbonate in the presence of a catalyst such as tetrabutylammonium bromide. The resulting product is purified through distillation and recrystallization to obtain a white crystalline powder.
Propriétés
Numéro CAS |
19939-05-0 |
|---|---|
Nom du produit |
2,2,4,4,6,6,8,8-Octamethyl-1,3,5,2,4,6,8-trioxatetrasilocane |
Formule moléculaire |
C9H26O3Si4 |
Poids moléculaire |
294.64 g/mol |
Nom IUPAC |
2,2,4,4,6,6,8,8-octamethyl-1,3,5,2,4,6,8-trioxatetrasilocane |
InChI |
InChI=1S/C9H26O3Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h9H2,1-8H3 |
Clé InChI |
KMQJDSJLKSBXOF-UHFFFAOYSA-N |
SMILES |
C[Si]1(C[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C |
SMILES canonique |
C[Si]1(C[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C |
Synonymes |
2,2,4,4,6,6,8,8-Octamethyl-1,3,5-trioxa-2,4,6,8-tetrasilacyclooctane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



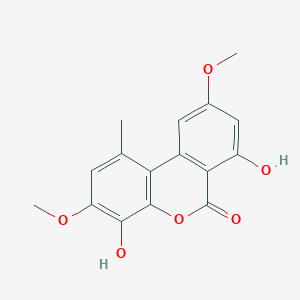

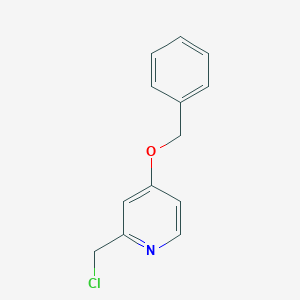



![(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B22668.png)

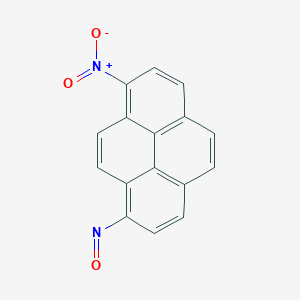
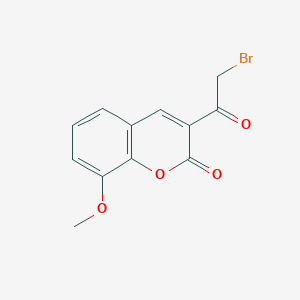
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)
